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Cat. No.: B7790982 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
The use of synthetic chromogenic substrates is a cornerstone of enzyme kinetics and inhibitor

screening. Among these, peptides N-terminally blocked with a furylacryloyl (FA) group offer a

sensitive and continuous method for assaying various proteases. The principle of this assay

relies on the spectral change of the FA chromophore upon enzymatic cleavage of the adjacent

peptide bond. This application note details the principles, applications, and protocols for using

FA-peptides in enzyme assays.

Principle of the Assay
The furylacryloyl moiety, when attached to a peptide, possesses a distinct absorbance

spectrum. When a protease hydrolyzes the peptide bond, the resulting FA-amino acid or FA-

peptide fragment exhibits a different molar absorptivity. This change, typically a decrease in

absorbance at a specific wavelength (usually between 320-350 nm), is directly proportional to

the rate of substrate hydrolysis. By monitoring this change over time using a

spectrophotometer, the enzyme's activity can be determined in real-time. This method provides

a significant advantage over endpoint assays, as it allows for the continuous measurement of

reaction kinetics.
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Key Applications
Enzyme Characterization: Determination of kinetic parameters such as Michaelis-Menten

constant (K_m) and catalytic rate constant (k_cat) for various proteases.

Inhibitor Screening: High-throughput screening of compound libraries to identify potential

protease inhibitors for drug development.

Quality Control: Assessing the activity and purity of enzyme preparations.

Diagnostics: Measuring protease activity in biological samples as potential disease

biomarkers.

Featured Enzymes and Substrates
Furylacryloyl-peptides can be designed to be specific for a wide range of proteases by altering

the peptide sequence. Some of the most common enzymes assayed with this method include:

Collagenases: These enzymes, particularly from bacterial sources like Clostridium

histolyticum, are routinely assayed using substrates like N-(3-[2-Furyl]acryloyl)-L-leucyl-

glycyl-L-prolyl-L-alanine (FALGPA).[1][2][3]

Carboxypeptidases: Carboxypeptidase A and other related enzymes can be assayed using

substrates such as N-(3-(2-furyl)acryloyl)-L-phenylalanyl-phenylalanine (FAPP).[2]

Thermolysin: This thermostable metalloproteinase and related enzymes can be assayed with

substrates like N-[3-(2-furyl)acryloyl]-glycyl-L-leucine amide.

Chymotrypsin: While other substrates are more common, furylacryloyl-peptides like N-[3-(2-

Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) can be used to measure its activity.[4]

Quantitative Data Summary
The kinetic parameters for enzymes utilizing furylacryloyl-peptide substrates can vary based on

experimental conditions (pH, temperature, buffer composition). The following table summarizes

available data from the literature.
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Enzyme Substrate K_m (mM) k_cat (s⁻¹)

Catalytic
Efficiency
(k_cat/K_m)
(M⁻¹s⁻¹)

Source

Collagenase

(C.

histolyticum)

FALGPA 0.4 - 1.0

Data not

readily

available

Data not

readily

available

[2]

Carboxypepti

dase P
FA-Peptides

pH-

dependent

pH-

dependent

Max at pH

~3.5
[5]

Bovine

Carboxypepti

dase A

N-(4-

methoxyphen

ylazoformyl)-

Phe-OH*

0.11 44 4.0 x 10⁵ [6]

Note: Data for a structurally related azo-peptide substrate is included for comparative

purposes, as specific k_cat values for FA-peptides are not always reported in literature

summaries.[6] Researchers should determine these parameters under their specific assay

conditions.

Visualizations
Assay Principle Diagram
sub [label=<

Furylacryloyl-Peptide (Substrate) High Absorbance at ~345 nm

];

prod [label=<
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Cleaved Products Lower Absorbance at ~345 nm

];

sub -> prod [label=" Protease Cleavage "]; } caption: "Enzymatic cleavage of the FA-peptide

substrate leads to a measurable decrease in absorbance."

Experimental Workflow Diagram
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1. Prepare Reagents
(Buffer, Substrate, Enzyme)

2. Prepare Assay Mixture
(Buffer + Substrate in Cuvette)

3. Equilibrate
(Incubate at Assay Temperature)

4. Initiate Reaction
(Add Enzyme and Mix)

5. Monitor Absorbance
(e.g., at 345 nm over time)

6. Calculate Activity
(Determine initial rate ΔA/min)

Click to download full resolution via product page

Detailed Experimental Protocols
Protocol 1: General Assay for Collagenase Activity using
FALGPA
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This protocol provides a standardized method for measuring the activity of bacterial

collagenases.[2][7]

1. Materials and Reagents

Assay Buffer: 50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl. Adjust pH to 7.5 at 25°C.

Substrate (FALGPA) Stock Solution: Prepare a 1.0 mM FALGPA solution in Assay Buffer.[2]

Note: FALGPA may require stirring for 30 minutes for complete dissolution.

Enzyme Solution: Prepare a solution of collagenase (e.g., 2 units/mL) in cold (2-8°C)

ultrapure water immediately before use.[7] The optimal concentration should be determined

empirically to ensure a linear reaction rate.

Equipment: UV-Vis Spectrophotometer with temperature control, quartz cuvettes (1 cm path

length).

2. Assay Procedure

Set the spectrophotometer to monitor absorbance at 345 nm and equilibrate the cell holder

to 25°C.

Prepare the reaction mixture in a cuvette by adding the appropriate volumes of Assay Buffer

and the 1.0 mM FALGPA stock solution. For a final volume of 3.0 mL, a typical mix might be

2.90 mL FALGPA solution.[7]

Prepare a blank by adding 2.90 mL of the FALGPA solution and 0.10 mL of ultrapure water.

[7]

Incubate the cuvettes (sample and blank) in the spectrophotometer for 5-10 minutes to reach

thermal equilibrium.

To initiate the reaction, add 0.10 mL of the enzyme solution to the sample cuvette and mix

thoroughly by inversion.[7]

Immediately begin recording the decrease in absorbance at 345 nm every 15-30 seconds for

5-10 minutes.
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3. Data Analysis

Plot absorbance versus time (in minutes).

Determine the initial linear rate of reaction (ΔA₃₄₅/min) from the slope of the curve.

Calculate the enzyme activity using the Beer-Lambert law:

Units/mL Enzyme = (ΔA₃₄₅/min * Total Volume) / (ε * Path Length * Enzyme Volume)

Where:

Total Volume is the final reaction volume in mL (e.g., 3.0 mL).

ε (Molar Extinction Coefficient) for the hydrolysis of FALGPA is 0.53 mM⁻¹cm⁻¹.[7]

Path Length is typically 1 cm.

Enzyme Volume is the volume of enzyme solution added in mL (e.g., 0.1 mL).

Unit Definition: One unit of Collagenase will hydrolyze 1.0 µmole of FALGPA per minute at

25°C at pH 7.5.[7]

Protocol 2: Assay for Carboxypeptidase A Activity using
FAPP
This protocol is adapted for measuring the activity of Carboxypeptidase A.[2]

1. Materials and Reagents

Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl. Adjust pH to 8.2 at 37°C.[2]

Substrate (FAPP) Stock Solution: Prepare a 0.2 mM solution of N-(3-(2-furyl)acryloyl)-L-

phenylalanyl-phenylalanine (FAPP) in Assay Buffer.[2]

Enzyme Solution: Prepare a stock solution of Carboxypeptidase A (e.g., 1 mg/mL) in cold

10% LiCl. Dilute further in Assay Buffer to a working concentration that provides a linear rate

of reaction (e.g., 10-50 ng/reaction).
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Equipment: UV-Vis Spectrophotometer with temperature control, quartz cuvettes.

2. Assay Procedure

Set the spectrophotometer to monitor absorbance at 340 nm and equilibrate the cell holder

to 37°C.[2]

Add the appropriate volume of the 0.2 mM FAPP solution to a cuvette. For a 1.0 mL final

volume, this might be 990 µL.

Incubate the cuvette in the spectrophotometer for 5 minutes to reach thermal equilibrium.

Initiate the reaction by adding a small volume (e.g., 10 µL) of the diluted enzyme solution

and mix quickly.

Immediately begin recording the decrease in absorbance at 340 nm over time.

3. Data Analysis

Calculate the initial reaction velocity (ΔA₃₄₀/min) from the linear portion of the absorbance vs.

time plot.

Convert this rate into enzyme activity (µmol/min) using the appropriate molar extinction

coefficient for FAPP hydrolysis under these conditions. (Note: This value should be

determined experimentally or obtained from the literature).
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7. 使用FALGPA（N-（3- [2-呋喃基]丙烯酰基）-Leu-Gly-Pro-Ala）进行的胶原酶酶法检测
（EC 3.4.24.3） [sigmaaldrich.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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